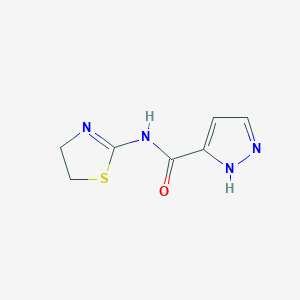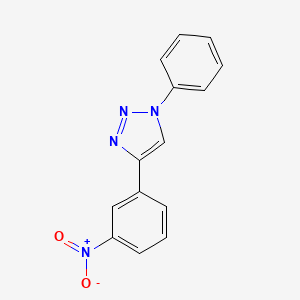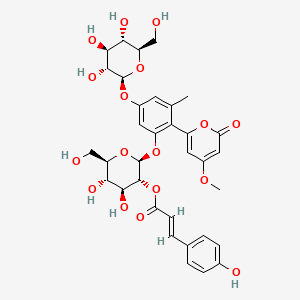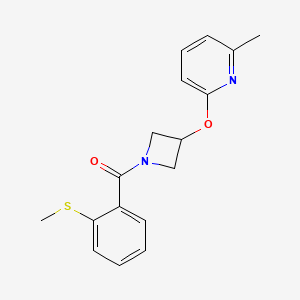
3-Chloro-3-methyl-2-nitroso-1-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3-methyl-2-nitrosobutan-1-ol is an organic compound with a unique structure that includes a chloro group, a methyl group, a nitroso group, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-methyl-2-nitrosobutan-1-ol typically involves the reaction of 3-chloro-3-methyl-2-butanone with nitrous acid. The reaction conditions often require a controlled temperature and pH to ensure the successful formation of the nitroso group. The process can be summarized as follows:
Starting Material: 3-Chloro-3-methyl-2-butanone
Reagent: Nitrous acid (HNO₂)
Conditions: Controlled temperature and pH
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-3-methyl-2-nitrosobutan-1-ol may involve large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-3-methyl-2-nitrosobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-chloro-3-methyl-2-nitrosobutan-1-one.
Reduction: Formation of 3-chloro-3-methyl-2-aminobutan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-3-methyl-2-nitrosobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-3-methyl-2-nitrosobutan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-3-methyl-2-butanone: Lacks the nitroso group but shares the chloro and methyl groups.
3-Methyl-2-nitrosobutan-1-ol: Lacks the chloro group but has the nitroso and hydroxyl groups.
3-Chloro-2-nitrosobutan-1-ol: Similar structure but with different positioning of the methyl group.
Uniqueness
3-Chloro-3-methyl-2-nitrosobutan-1-ol is unique due to the presence of both the chloro and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
37557-65-6 |
|---|---|
Molekularformel |
C5H10ClNO2 |
Molekulargewicht |
151.59 g/mol |
IUPAC-Name |
3-chloro-3-methyl-2-nitrosobutan-1-ol |
InChI |
InChI=1S/C5H10ClNO2/c1-5(2,6)4(3-8)7-9/h4,8H,3H2,1-2H3 |
InChI-Schlüssel |
QMPHKFQGRQLHGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(CO)N=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[(ethoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B14133630.png)
![Benzo[b]thiophen-3-amine,n-phenyl-](/img/structure/B14133643.png)


![(Oxiran-2-yl)methyl 3-methoxy-4-[(oxiran-2-yl)methoxy]benzoate](/img/structure/B14133668.png)

![Tert-butyl 2-amino-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B14133673.png)

![1-[2-(2-Thienyl)ethyl]-3-pyrrolidinemethanamine](/img/structure/B14133682.png)
![3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14133690.png)



